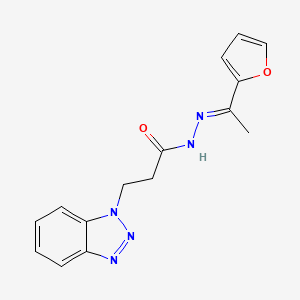

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-furyl)ethylidene)propanohydrazide

説明

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-furyl)ethylidene)propanohydrazide is a hydrazide derivative featuring a benzotriazole core linked to a propanohydrazide chain and a 2-furyl ethylidene substituent. The benzotriazole moiety (C₆H₄N₃) is a heterocyclic aromatic system known for its stability and versatility in coordination chemistry and medicinal applications.

Synthetic routes for analogous compounds (e.g., hydrazide derivatives) often involve condensation reactions between hydrazides and aldehydes/ketones, as exemplified by the formation of ethylidene hydrazides in and . Structural confirmation typically employs spectroscopic methods (¹H NMR, ¹³C NMR, IR) and X-ray crystallography (e.g., SHELXL software in ) .

特性

CAS番号 |

612047-70-8 |

|---|---|

分子式 |

C15H15N5O2 |

分子量 |

297.31 g/mol |

IUPAC名 |

3-(benzotriazol-1-yl)-N-[(E)-1-(furan-2-yl)ethylideneamino]propanamide |

InChI |

InChI=1S/C15H15N5O2/c1-11(14-7-4-10-22-14)16-18-15(21)8-9-20-13-6-3-2-5-12(13)17-19-20/h2-7,10H,8-9H2,1H3,(H,18,21)/b16-11+ |

InChIキー |

JKHCODLGWJBVLA-LFIBNONCSA-N |

異性体SMILES |

C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=CO3 |

正規SMILES |

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=CO3 |

製品の起源 |

United States |

準備方法

合成経路および反応条件

3-(1H-1,2,3-ベンゾトリアゾール-1-イル)-N'-(1-(2-フリル)エチリデン)プロパンヒドラジドの合成には、一般的に以下の手順が含まれます。

ベンゾトリアゾール環の形成: これは、o-フェニレンジアミンを亜硝酸と環化させることで達成できます。

ヒドラジド基の形成: これは、適切な酸塩化物をヒドラジンと反応させることにより行われます。

縮合反応: 最後のステップは、ベンゾトリアゾール誘導体をフランアルデヒドの存在下、酸性または塩基性条件下でヒドラジドと縮合させることです。

工業生産方法

この化合物の工業生産方法は、同様の合成経路を使用しますが、大規模生産向けに最適化されています。これには、連続フロー反応器、自動合成、反応条件の厳密な制御などを使用して、高収率と高純度を確保することが含まれます。

化学反応の分析

科学研究への応用

3-(1H-1,2,3-ベンゾトリアゾール-1-イル)-N'-(1-(2-フリル)エチリデン)プロパンヒドラジドは、科学研究において幅広い用途があります。

化学: 配位化学におけるリガンドとして、およびより複雑な分子の構成要素として使用されます。

生物学: 酵素阻害剤としての可能性や、生体経路の研究のためのプローブとして調査されています。

医学: 抗炎症作用や抗癌作用など、潜在的な治療効果が研究されています。

産業: ユニークな化学的特性により、ポリマーやコーティングなどの新しい材料の開発に利用されています。

科学的研究の応用

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-furyl)ethylidene)propanohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

3-(1H-1,2,3-ベンゾトリアゾール-1-イル)-N'-(1-(2-フリル)エチリデン)プロパンヒドラジドの作用機序には、特定の分子標的との相互作用が含まれます。ベンゾトリアゾール環は金属イオンと相互作用することができ、金属錯体の潜在的なリガンドとなります。ヒドラジド基は水素結合を形成し、生体高分子と相互作用することができ、様々な生化学経路に影響を与えます。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

The target compound’s structural analogs differ primarily in their substituents, which influence electronic properties, solubility, and bioactivity. Key examples include:

Key Observations :

- Electronic Effects: The 2-methoxy group in enhances electron density, while the 4-fluoro substituent in introduces electronegativity.

- Spectral Signatures : Benzotriazole protons consistently appear at δ 7.5–8.2 ppm across analogs. Substituent-specific peaks (e.g., furan H at δ 6.3–7.5) aid structural differentiation .

Crystallographic and Computational Analysis

- X-ray Validation : Analogous compounds (e.g., ’s triazole derivative) use SHELX programs for crystallographic refinement, suggesting similar applicability for the target compound .

- Collision Cross-Section (CCS) : While the target lacks CCS data, ’s benzotriazole-hydrazide analog predicts CCS values of 174–186 Ų for adducts, useful for mass spectrometry characterization .

Coordination Chemistry

The propanohydrazide moiety acts as an N,O-bidentate ligand, as seen in ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. The target compound’s furan and benzotriazole groups may facilitate metal binding, relevant for catalytic or sensor applications .

生物活性

The compound 3-(1H-1,2,3-benzotriazol-1-yl)-N'-(1-(2-furyl)ethylidene)propanohydrazide is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article focuses on the synthesis, characterization, and biological activity of this compound, particularly its antimicrobial, antifungal, and potential anticancer properties.

Synthesis and Characterization

The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)-N'-(1-(2-furyl)ethylidene)propanohydrazide typically involves the reaction of benzotriazole derivatives with furyl-substituted aldehydes in the presence of hydrazine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. A study evaluated various benzotriazole compounds against bacterial strains including Escherichia coli and Staphylococcus aureus. The results demonstrated that compounds with bulky hydrophobic groups showed enhanced antibacterial activity compared to smaller analogs .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 15a | E. coli | 10 μg/mL |

| 15d | Staphylococcus aureus | 5 μg/mL |

| 17h | Bacillus subtilis | 15 μg/mL |

Antifungal Activity

The antifungal properties of benzotriazole derivatives have also been extensively studied. For instance, certain derivatives showed MIC values against Candida albicans ranging from 1.6 to 25 μg/mL . The introduction of electron-withdrawing groups on the benzotriazole ring significantly enhanced antifungal activity.

Table 2: Antifungal Activity of Selected Benzotriazole Compounds

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 22b | Candida albicans | 12.5 μg/mL |

| 22d | Aspergillus niger | 25 μg/mL |

| 20 | Candida albicans | 10 μg/mL |

Anticancer Potential

Emerging studies suggest that benzotriazole derivatives may possess anticancer properties. For example, certain compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Anticancer Activity

A recent study investigated the effects of a series of benzotriazole derivatives on human cancer cell lines. The results indicated that specific substitutions on the benzotriazole ring led to increased cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The most potent derivative exhibited an IC50 value of approximately 15 μM against MCF-7 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。